Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a thioxoimidazolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the thioxoimidazolidinone ring: This can be achieved by reacting an appropriate amine with carbon disulfide and an alkylating agent under basic conditions.
Attachment of the methoxyphenyl group: This step involves the alkylation of the thioxoimidazolidinone ring with a 4-methoxyphenyl ethyl halide.
Formation of the benzoate ester: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential anti-inflammatory and anticancer effects. The thioxoimidazolidinone ring and methoxyphenyl group play significant roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[({3-[2-(4-methylphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Methyl 4-[({3-[2-(4-ethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Methyl 4-[({3-[2-(4-bromophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
Uniqueness
Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H25N3O5S/c1-25-21(28)19(14-20(27)24-17-8-6-16(7-9-17)22(29)31-3)26(23(25)32)13-12-15-4-10-18(30-2)11-5-15/h4-11,19H,12-14H2,1-3H3,(H,24,27) |
InChI Key |
RDDUMCRYMWOQQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.